molecular formula C11H13FN2O2 B1488387 (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone CAS No. 1565523-10-5

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B1488387
CAS No.: 1565523-10-5
M. Wt: 224.23 g/mol
InChI Key: TZUWFZAXPVJOMK-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on related compounds such as "(4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone" has been conducted to understand their crystal structure, which is crucial for drug design and understanding molecular interactions. For instance, the study by Revathi et al. (2015) explores the crystal structure of an adduct of hydroxypiperidin-1-yl and piperidin-1-yl substituents, highlighting the significance of hydrogen bonds in forming molecular chains, which could imply similar structural properties for "(5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone" (Revathi et al., 2015).

Drug Discovery and Design

Compounds with the hydroxypiperidin-1-yl motif are often explored in the context of drug discovery for various therapeutic areas. For example, the discovery of Soticlestat, a potent inhibitor for cholesterol 24-hydroxylase, involves the design of 4-arylpyridine derivatives, indicating the relevance of such structural components in medicinal chemistry (Koike et al., 2021).

Synthetic Pathways and Chemical Synthesis

Studies on the synthesis of related compounds provide insight into the chemical synthesis pathways that might be applicable to the target compound. Zhou et al. (2009) developed an efficient synthesis method for a BACE1 inhibitor, showcasing the relevance of fluoro-substituted compounds in developing treatments for diseases like Alzheimer's (Zhou et al., 2009).

Nonlinear Optical Materials

Research on nonlinear optical materials often explores the properties of compounds with specific structural motifs. Revathi et al. (2018) studied the crystal growth and characterization of a piperidine derivative, revealing its potential in nonlinear optical applications (Revathi et al., 2018).

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-9-5-8(6-13-7-9)11(16)14-3-1-10(15)2-4-14/h5-7,10,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUWFZAXPVJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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